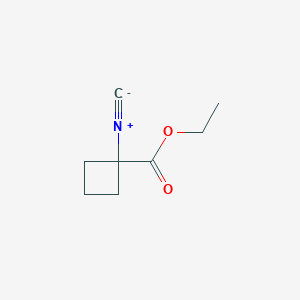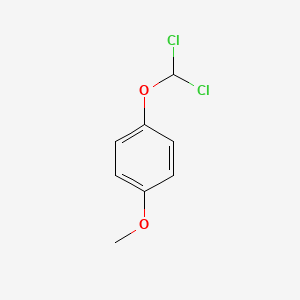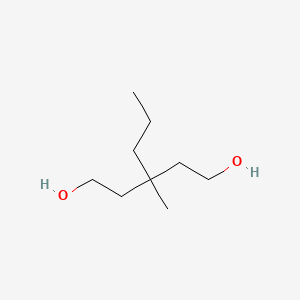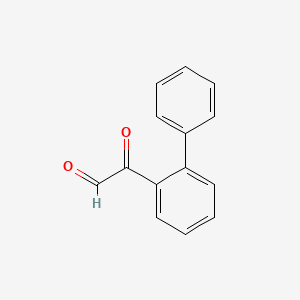![molecular formula C10H10N4O6 B14326976 Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- CAS No. 106112-25-8](/img/structure/B14326976.png)
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a 2,4-dinitrophenyl ring and an ethyl ester group. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process can be summarized as follows:
-
Reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate: : This step involves the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, or a base catalyst, such as sodium hydroxide. The reaction mixture is typically refluxed to ensure complete conversion.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation: The hydrazone group can participate in condensation reactions with aldehydes and ketones to form hydrazones and oximes.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Condensation: Various hydrazones and oximes.
Reduction: Amino derivatives of the original compound.
科学研究应用
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and oximes.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development due to its ability to form stable hydrazone linkages with various pharmacophores.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water. The resulting hydrazone linkage is stable and can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
Acetic acid, 2-(2,4-dinitrophenyl) hydrazide: Similar in structure but lacks the ethyl ester group.
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of the target compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Uniqueness
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is unique due to the presence of both the hydrazone and ethyl ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
属性
CAS 编号 |
106112-25-8 |
|---|---|
分子式 |
C10H10N4O6 |
分子量 |
282.21 g/mol |
IUPAC 名称 |
ethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H10N4O6/c1-2-20-10(15)6-11-12-8-4-3-7(13(16)17)5-9(8)14(18)19/h3-6,12H,2H2,1H3 |
InChI 键 |
VNQBKRBBVWCZAN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




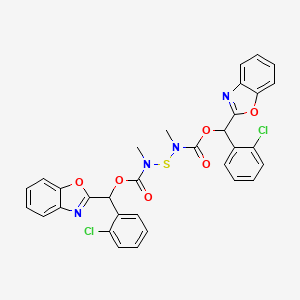

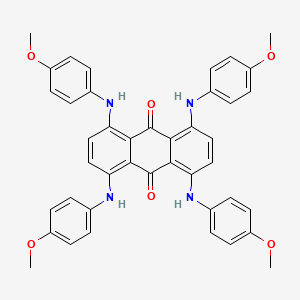
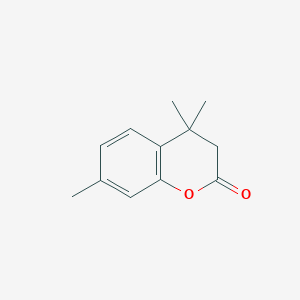
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

